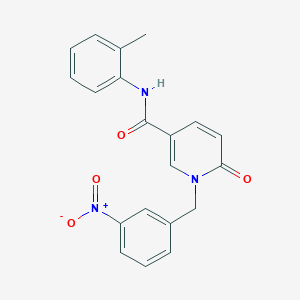

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-5-2-3-8-18(14)21-20(25)16-9-10-19(24)22(13-16)12-15-6-4-7-17(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSUOUOTNKYMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into two fragments:

Synthetic Methodologies

Alkylation of 6-Hydroxynicotinic Acid

This method adapts industrial protocols for N-alkylation of pyridones.

Procedure :

- Base-mediated alkylation :

Cyclocondensation Approach

Diversity-oriented synthesis enables modular pyridone assembly.

Procedure :

- Cyclocondensation :

Amidation Techniques

Amidation is achieved via acid chlorides or coupling agents.

Acid Chloride Route

Procedure :

- Chlorination :

- Amine coupling :

Coupling Agent-Assisted Amidation

Procedure :

Experimental Optimization

Solvent and Base Screening

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitrobenzaldehyde or nitrobenzoic acid derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.

Reduction: Aminobenzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

- 6-Chloro-2-((1-(3-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide

Uniqueness

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a nitrobenzyl group and a dihydropyridine ring, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

1-(3-Nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound belongs to the dihydropyridine family and exhibits a complex structure that contributes to its biological activity. The presence of a nitro group and an o-tolyl moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various dihydropyridine derivatives, including this compound.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant antibacterial activity against a range of pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin.

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 2.14 | Moderate |

| Escherichia coli | 1.10 | Moderate |

| Pseudomonas aeruginosa | 0.58 | High |

These findings suggest that the compound could be a viable candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has also been investigated. In particular, studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assays

In a study involving human promyelocytic leukemia HL-60 cells, related compounds demonstrated cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range. This suggests that modifications in the structure can enhance the cytotoxicity against cancer cells.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms.

Key Findings

- DNA Gyrase Inhibition : The compound showed IC50 values ranging from 12.27 to 31.64 μM, indicating effective inhibition of this crucial bacterial enzyme.

- Dihydrofolate Reductase (DHFR) Inhibition : The compound displayed IC50 values between 0.52 and 2.67 μM, showcasing its potential as an antifolate agent.

Toxicity Assessment

Toxicological evaluations have indicated that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to traditional cytotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.